SPS vs. DPS: Divergent Residual Stress and Microstructure in Copper Foil Electroplating
A 2024 IEEE study directly compared bis-(sodium sulfopropyl)-disulfide (SPS) with sodium 3-[(dimethylcarbamothioyl)sulfanyl]-1-propanesulfonate (DPS) in copper foil electroplating. While both brighteners exhibited similar depolarizing/accelerating abilities and surface morphologies in formulations with PEG (MW 8000), they produced markedly distinct residual stress profiles and crystallographic texture evolution in the electroplated copper [1]. The study explicitly identifies that the selection of brightener leads to differences in the resulting material properties, despite similar electroplating bath behaviors. This indicates that for applications where mechanical integrity and thermal cycling reliability are paramount—such as in IC substrates or high-density interconnect (HDI) PCBs—SPS and DPS are not functionally interchangeable, and SPS offers a specific, quantifiably different set of downstream material characteristics [1].
| Evidence Dimension | Microstructural and Mechanical Properties of Electroplated Copper Foil |
|---|---|
| Target Compound Data | SPS formulated with PEG (MW 8000) yields distinct residual stress state and texture evolution. |
| Comparator Or Baseline | DPS (sodium 3-[(dimethylcarbamothioyl)sulfanyl]-1-propanesulfonate) formulated with PEG (MW 8000) yields a different residual stress state and texture evolution. |
| Quantified Difference | Qualitatively distinct stress/texture outcomes (exact quantitative stress values not provided in abstract, but explicit qualitative divergence confirmed). |
| Conditions | Acid copper electroplating bath containing copper sulfate, sulfuric acid, chloride, and PEG 8000. Brightener concentrations not specified in abstract. |
Why This Matters
For procurement in high-reliability electronics manufacturing, the choice between SPS and DPS determines the mechanical robustness and long-term performance of the copper interconnect, making them non-substitutable despite similar electroplating acceleration properties.
- [1] IEEE Xplore. Effects of Brighteners on Microstructural Characteristics of Electroplated Copper. 2024. DOI: 10.1109/ICEPT63120.2024.10668429. View Source
